molecular formula C13H17N3 B2867578 N-methyl-1-[2-(2-phenylethyl)pyrazol-3-yl]methanamine CAS No. 1340372-07-7

N-methyl-1-[2-(2-phenylethyl)pyrazol-3-yl]methanamine

Cat. No.: B2867578
CAS No.: 1340372-07-7
M. Wt: 215.3
InChI Key: GGSREVACWZUBIQ-UHFFFAOYSA-N
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Description

N-methyl-1-[2-(2-phenylethyl)pyrazol-3-yl]methanamine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a phenylethyl group attached to the pyrazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1-[2-(2-phenylethyl)pyrazol-3-yl]methanamine typically involves the reaction of a pyrazole derivative with a phenylethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: N-methyl-1-[2-(2-phenylethyl)pyrazol-3-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the phenylethyl group are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.

Scientific Research Applications

N-methyl-1-[2-(2-phenylethyl)pyrazol-3-yl]methanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-methyl-1-[2-(2-phenylethyl)pyrazol-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

  • N-methyl-1-[2-(2-phenylethyl)pyrazol-3-yl]methanamine
  • N-methyl-1-(pyridin-2-yl)methanamine
  • N-methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine

Comparison: this compound is unique due to the presence of the phenylethyl group, which imparts distinct chemical and biological properties compared to other pyrazole derivatives. This structural feature may enhance its binding affinity to certain molecular targets, leading to more potent biological activities.

Properties

IUPAC Name

N-methyl-1-[2-(2-phenylethyl)pyrazol-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-14-11-13-7-9-15-16(13)10-8-12-5-3-2-4-6-12/h2-7,9,14H,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSREVACWZUBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=NN1CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340372-07-7
Record name methyl({[1-(2-phenylethyl)-1H-pyrazol-5-yl]methyl})amine
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